2-Cyanoethane-1-sulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanoethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-cyanoethanesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:
2-Cyanoethanesulfonic acid+Thionyl chloride→2-Cyanoethane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-cyanoethanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: The major product is 2-cyanoethanesulfonic acid.
Scientific Research Applications
2-Cyanoethane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyanoethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: This compound is similar in structure but has a chlorine atom instead of a cyano group.
Methanesulfonyl chloride: Another sulfonyl chloride compound, but with a simpler structure.
Uniqueness
2-Cyanoethane-1-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-cyanoethanesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO2S/c4-8(6,7)3-1-2-5/h1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBBONIJZUUWAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27869-05-2 | |
Record name | 2-cyanoethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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